molecular formula C₂₆H₅₀N₆O₁₅ B1146674 1,3-Di-HABA Kanamycin A CAS No. 927821-99-6

1,3-Di-HABA Kanamycin A

Cat. No.: B1146674
CAS No.: 927821-99-6
M. Wt: 686.71
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Di-HABA Kanamycin A is a derivative of Kanamycin A, an aminoglycoside antibiotic. It is known for its potent antibacterial properties and is used primarily in research settings. The compound has a molecular formula of C26H50N6O15 and a molecular weight of 686.71 g/mol .

Mechanism of Action

Target of Action

The primary target of 1,3-Di-HABA Kanamycin A, a derivative of Kanamycin A, is the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis, which is vital for bacterial growth and survival .

Mode of Action

This compound, like other aminoglycosides, binds irreversibly to specific 30S-subunit proteins and 16S rRNA . Specifically, it binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . This binding interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit . This interference leads to the misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein synthesis. By binding to the 30S ribosomal subunit, it disrupts the normal decoding of mRNA. This disruption prevents the correct alignment of tRNA anticodons with mRNA codons, leading to the production of non-functional or toxic peptides, which ultimately inhibits bacterial growth .

Pharmacokinetics

Kanamycin a, the parent compound, is known to have very low bioavailability after oral administration . It is typically administered via injection for systemic effect . The elimination half-life is approximately 2 hours and 30 minutes, and it is excreted in the urine as an unchanged drug .

Result of Action

The result of this compound’s action is the inhibition of protein synthesis, leading to the death of the bacterium . This makes it an effective antibiotic for treating severe bacterial infections .

Preparation Methods

1,3-Di-HABA Kanamycin A is synthesized through a series of chemical reactions involving the modification of Kanamycin A. The synthetic route typically involves the protection of hydroxyl groups, followed by selective acylation and deprotection steps.

Chemical Reactions Analysis

1,3-Di-HABA Kanamycin A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. .

Scientific Research Applications

1,3-Di-HABA Kanamycin A is widely used in scientific research due to its antibacterial properties. Its applications include:

Comparison with Similar Compounds

1,3-Di-HABA Kanamycin A is unique due to its specific modifications, which enhance its antibacterial properties. Similar compounds include:

Properties

IUPAC Name

(2S)-4-amino-N-[(1R,2S,5S)-2-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-4-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-8-5-9(32-24(43)11(35)2-4-28)22(47-26-19(40)18(39)16(37)12(6-29)44-26)20(41)21(8)46-25-17(38)14(30)15(36)13(7-33)45-25/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)/t8-,9+,10+,11+,12?,13?,14+,15-,16-,17?,18?,19?,20?,21+,22?,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNATBKIPCIZAA-DCOVVSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C(C([C@H]1NC(=O)[C@H](CCN)O)O[C@@H]2C(C([C@@H](C(O2)CN)O)O)O)O)O[C@@H]3C([C@H]([C@@H](C(O3)CO)O)N)O)NC(=O)[C@H](CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50N6O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747630
Record name (2S,2'S)-N,N'-{(1S,3R,4S)-4-[(3-Amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-6-[(6-amino-6-deoxy-alpha-D-glycero-hexopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}bis(4-amino-2-hydroxybutanamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927821-99-6
Record name (2S,2'S)-N,N'-{(1S,3R,4S)-4-[(3-Amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-6-[(6-amino-6-deoxy-alpha-D-glycero-hexopyranosyl)oxy]-5-hydroxycyclohexane-1,3-diyl}bis(4-amino-2-hydroxybutanamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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